![molecular formula C9H18ClNO B13567276 {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to minimize impurities
Reaction Time: Optimized to balance yield and efficiency
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or aldehyde
Reduction: Reduces the spirocyclic ring to form different derivatives
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Utilizes hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst
Substitution: Employs reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Reduced spirocyclic derivatives
Substitution: Halogenated spirocyclic compounds.
Applications De Recherche Scientifique
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways
Receptor Modulation: Altering the signaling pathways by binding to receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 7-Azaspiro[3.5]nonane
Uniqueness
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
7-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-8-6-10-5-4-9(8)2-1-3-9;/h8,10-11H,1-7H2;1H |
Clé InChI |
YGLVVNBVRYAUMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCNCC2CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





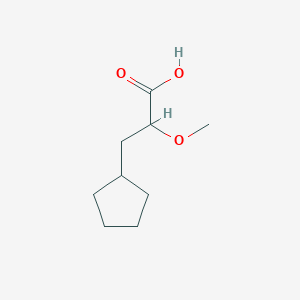
![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)
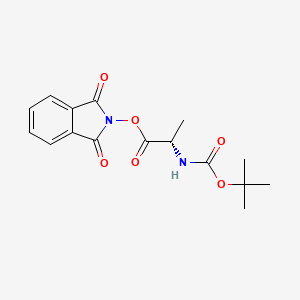
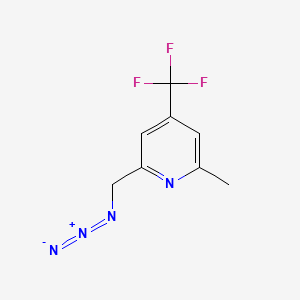
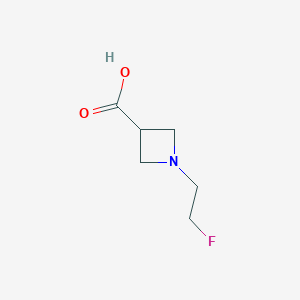
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)


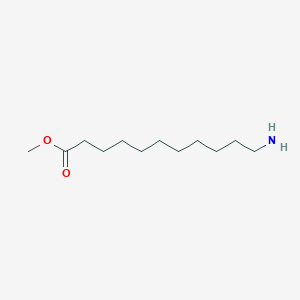
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
